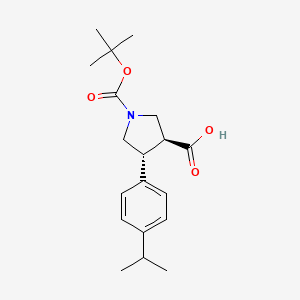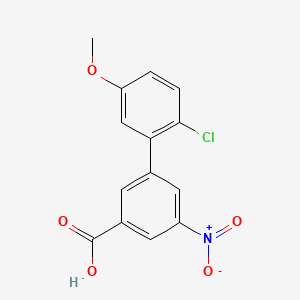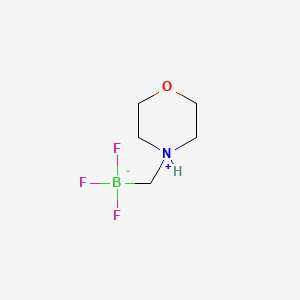
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide, also known as morpholinium-4-ylmethyl trifluoroborate internal salt, is a chemical compound with the molecular formula C5H11BF3NO . It has a molecular weight of 168.954 g/mol .
Molecular Structure Analysis
The InChI key for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide is FQKLIGKQQGNVHW-UHFFFAOYSA-O . The SMILES representation is B-(F)(F)F .Physical And Chemical Properties Analysis
Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide has a melting point range of 170°C to 172°C .Scientific Research Applications
BODIPY-based Materials in Organic Optoelectronics
BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) based materials have emerged as promising candidates for various applications including sensors, organic thin-film transistors, and organic photovoltaics, with a particular emphasis on their role in organic light-emitting diodes (OLEDs). Their structural design and synthesis have evolved, showing promise as near-infrared emitters, which are crucial for OLED performance and efficiency. This indicates a potential application area for trifluoro(morpholin-4-ium-4-ylmethyl)boranuide in the development of new organic semiconductors, especially for OLEDs and possibly other optoelectronic devices, capitalizing on the morpholine's electronic properties for fine-tuning material characteristics (Squeo & Pasini, 2020).
Morpholine Derivatives in Medicinal Chemistry
Morpholine derivatives have shown a broad spectrum of pharmaceutical applications. Their core structure is integral to many bioactive compounds, designed for diverse pharmacological activities. The morpholine ring, present in various organic compounds, suggests its significant role in enhancing the pharmacophoric properties of compounds. This could imply the trifluoro(morpholin-4-ium-4-ylmethyl)boranuide's potential in medicinal chemistry, particularly in designing compounds with improved pharmacological profiles (Mohammed et al., 2015); (Asif & Imran, 2019).
BODIPY in Medical Diagnostics and Treatment
BODIPY-based materials have seen extensive use in medical diagnostics, antimicrobial activity, and drug delivery, leveraging their high fluorescent intensity and low toxicity for bioimaging and biomolecule labeling. Their integration into drug carriers improves therapeutic effects in cancer treatment and enables real-time imaging of drug delivery processes. This versatility highlights potential research avenues for trifluoro(morpholin-4-ium-4-ylmethyl)boranuide in biomedical applications, possibly in the development of novel drug delivery systems or diagnostic tools, where its morpholin-4-ium component could add further functionalization possibilities (Marfin et al., 2017).
properties
IUPAC Name |
trifluoro(morpholin-4-ium-4-ylmethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKLIGKQQGNVHW-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCOCC1)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692882 |
Source


|
| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268340-94-8 |
Source


|
| Record name | Trifluoro[(morpholin-4-ium-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Morpholinium-4-ylmethyl)trifluoroborate internal salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)


![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)

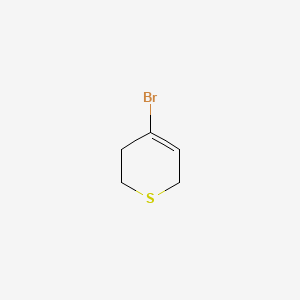
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

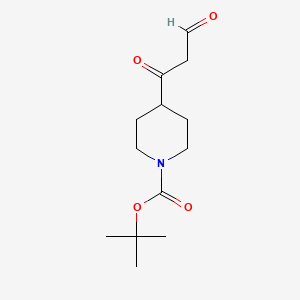
![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)
